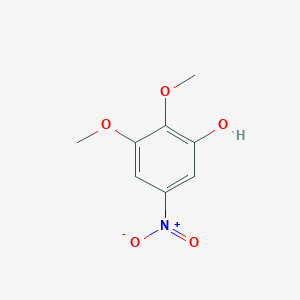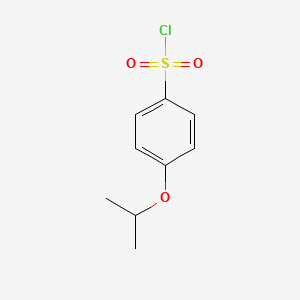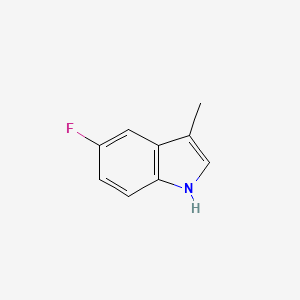
5-Fluoro-3-methylindole
Overview
Description
5-Fluoro-3-methylindole (5F3MI) is a heterocyclic compound with a unique chemical structure that is of interest to scientists for its potential applications in medicinal chemistry. It has a five-membered ring structure with a fluorine atom attached to the indole ring. 5F3MI has been the subject of numerous studies due to its potential in medicinal chemistry, and its synthesis and mechanism of action have been studied extensively.
Scientific Research Applications
Gas Chromatography in Medical Research
- Electron Capture Gas Chromatography : This technique was used to estimate urinary 5-hydroxy-3-methylindole in epileptic patients and controls. It involves filtering urine, extracting it, and estimating it through chromatography. This approach is significant in the medical research field, particularly in studying epilepsy (Mori et al., 1978).
Chemical Synthesis
- Preparation of 5-Fluoroindole : A study documented the synthesis of 5-fluoroindole and 7-methylindole, highlighting their transformation into corresponding tryptophanes. This research is pivotal in organic chemistry and pharmaceutical synthesis (Hoffmann et al., 1965).
Material Science
- Electrochemical Charge Storage Materials : Fluoropolymers, including poly(5-fluoroindole), have been developed as high-performance materials for supercapacitor applications. Their superior electrochemical properties make them promising for energy storage (Wang et al., 2019).
Biological Studies
- Antibacterial Properties : Research shows that 5-methylindole derivatives, related to 5-fluoro-3-methylindole, can kill various bacterial pathogens, including methicillin-resistant Staphylococcus aureus. This has significant implications for developing new antibacterial agents (Li et al., 2022).
Fluorescence in Biochemistry
- Ionization Potentials of Fluoroindoles : The study on the fluorescence decay of 5-fluorotryptophan in proteins provides insights into the molecular behavior of fluoro-substituted indoles, which is crucial in biochemistry and protein studies (Liu et al., 2005).
Molecular Biology
- Regulation of Tryptophan Genes : Research on Pseudomonas putida mutants resistant to 5-fluoroindole revealed abnormalities in the regulation of certain trp genes. This is significant in molecular biology, particularly in understanding gene regulation mechanisms (Maurer & Crawford, 1971).
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that indole derivatives can interfere with various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Result of Action
Indole derivatives have been reported to exhibit diverse biological activities . For instance, some fluorinated indole derivatives have shown inhibitory activity against influenza A .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Fluoro-3-methylindole plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit quorum sensing in bacterial pathogens, thereby reducing biofilm formation and virulence . The compound’s interaction with enzymes such as proteases and lipases further highlights its potential in modulating biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the production of virulence factors in bacteria, thereby reducing their pathogenicity . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of bacterial virulence factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial virulence . At higher doses, toxic or adverse effects may be observed, including potential damage to host tissues . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels. For instance, the compound has been shown to affect the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids . Additionally, this compound can modulate the activity of enzymes involved in secondary metabolite production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins . Studies have shown that this compound can be efficiently transported across cell membranes, leading to its distribution in various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the cytoplasm and interact with cytoplasmic enzymes, thereby modulating their activity .
Properties
IUPAC Name |
5-fluoro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDHAGJNOQIBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625147 | |
| Record name | 5-Fluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-13-2 | |
| Record name | 5-Fluoro-3-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-3-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fluorine atom in 5-fluoroindole and its derivatives affect their properties?
A: The fluorine atom in 5-fluoroindole and its derivatives, such as 5-fluorotryptophan and 5-fluoro-3-methylindole, increases their ionization potentials (IPs) []. This increase in IP makes electron transfer (ET) quenching by nearby amide groups less efficient, leading to longer average fluorescence lifetimes and more homogeneous decay curves. This effect is particularly pronounced in 5-fluorotryptophan, where the increased IP significantly reduces ET quenching and results in the observed monoexponential decay in proteins.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
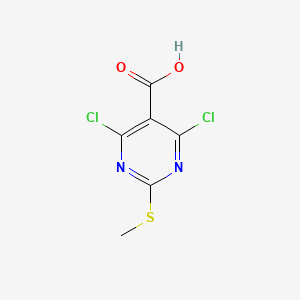

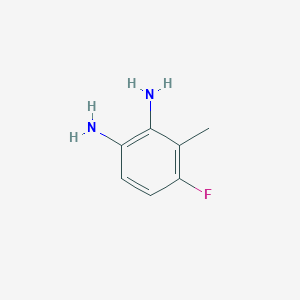
![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)
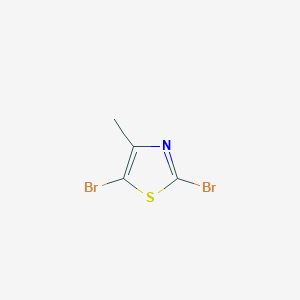
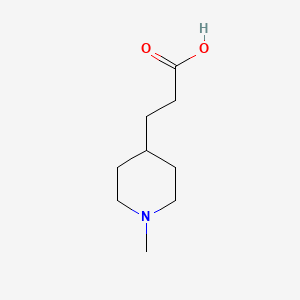
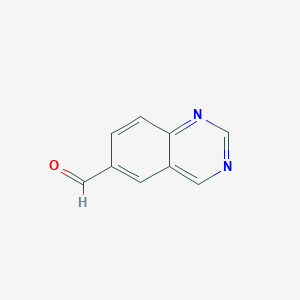
![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)



